Mavorixafor

Description

AMD-070 is a small molecule drug candidate that belongs to a new investigational class of anti-HIV drugs known as entry (fusion) inhibitors. Currently there is only one FDA-approved entry inhibitor, enfuvirtide (Fuzeon), that is available for the treatment of HIV infection. Several experimental entry inhibitors are now in early stage testing, including AMD-070, which targets the CXCR4 receptor on HIV and prevents the virus from entering and infecting healthy cells. Other entry inhibitors target the CCR5 receptor of HIV.These new agents are widely viewed as next generation anti-HIV drugs with the potential to significantly advance HIV therapeutics.

Mavorixafor is an orally bioavailable inhibitor of C-X-C chemokine receptor type 4 (CXCR4), with potential antineoplastic and immune checkpoint inhibitory activities. Upon administration, this compound selectively binds to CXCR4 and prevents the binding of CXCR4 to its ligand, stromal cell-derived factor 1 (SDF-1 or CXCL12). This inhibits receptor activation and results in decreased proliferation and migration of CXCR4-overexpressing tumor cells. In addition, inhibition of CXCR4 prevents the recruitment of regulatory T-cells and myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment, thereby abrogating CXCR4-mediated immunosuppression and enabling the activation of a cytotoxic T-lymphocyte-mediated immune response against cancer cells. The G protein-coupled receptor CXCR4, which is upregulated in several tumor cell types, induces the recruitment of immunosuppressive cells in the tumor microenvironment, suppresses immune surveillance, and promotes tumor angiogenesis and tumor cell proliferation. It is also a co-receptor for HIV entry into T-cells.

Properties

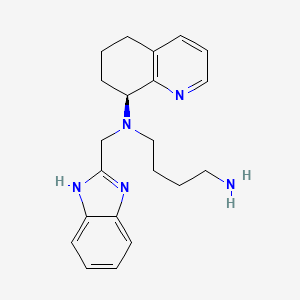

IUPAC Name |

N'-(1H-benzimidazol-2-ylmethyl)-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLHHLRVNDMIAR-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60971247 | |

| Record name | N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

558447-26-0 | |

| Record name | Mavorixafor [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0558447260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMD-070 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05501 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAVORIXAFOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G9LGB5O2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mavorixafor: A Technical Guide to its CXCR4 Antagonist Function and Specificity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mavorixafor (also known as AMD070 and X4P-001) is a potent and selective, orally bioavailable small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] This document provides an in-depth technical overview of this compound's mechanism of action, its binding characteristics to CXCR4, and its specificity. It details the key signaling pathways modulated by this antagonist and provides comprehensive experimental protocols for assessing its function. This guide is intended to serve as a resource for researchers and professionals involved in drug discovery and development, particularly those focused on chemokine receptor modulation and related therapeutic areas.

Introduction to this compound and the CXCR4/CXCL12 Axis

The CXCR4 receptor, a G protein-coupled receptor (GPCR), and its exclusive endogenous ligand, stromal cell-derived factor-1 (SDF-1), also known as CXCL12, form a critical signaling axis.[3][4] This axis plays a fundamental role in numerous physiological processes, including immune cell trafficking, hematopoiesis, and embryonic development.[3][4] Dysregulation of the CXCR4/CXCL12 pathway is implicated in a variety of pathological conditions, such as WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome, cancer metastasis, and certain inflammatory disorders.[3][4]

This compound acts as a selective allosteric antagonist of CXCR4.[2][5] By binding to the receptor, it effectively blocks the interaction between CXCR4 and CXCL12, thereby inhibiting downstream signal transduction.[3] This mechanism of action underlies its therapeutic potential in conditions characterized by overactive CXCR4 signaling.[4] this compound has received FDA approval for the treatment of WHIM syndrome in patients aged 12 years and older and is under investigation for other indications.[6]

Quantitative Data: Binding Affinity, Potency, and Pharmacokinetics

Table 1: this compound In Vitro Potency

| Parameter | Value | Notes |

| IC50 | 12.5 nM (4.4 ng/mL) | Concentration for 50% inhibition of CXCR4 binding.[2][4] |

| Selectivity | High selectivity against other chemokine (CXC and CC motifs) receptors. | Specific quantitative selectivity data from comprehensive panel screening is not publicly available.[2] |

Table 2: this compound Pharmacokinetic Parameters in Adult WHIM Syndrome Patients (400 mg once daily)

| Parameter | Mean Value (%CV) |

| Cmax (at steady-state) | 3304 ng/mL (58.6%) |

| AUC0-24h (at steady-state) | 13970 ng·h/mL (58.4%) |

| Tmax (median, range) | 2.8 hours (1.9 to 4 hours) |

Data sourced from DrugBank Online.[8]

CXCR4 Signaling Pathways and this compound's Mechanism of Action

CXCR4 activation by its ligand CXCL12 initiates a cascade of intracellular signaling events through both G-protein dependent and independent pathways. This compound, by acting as an antagonist, prevents the initiation of these cascades.

G-Protein Dependent Signaling

Upon CXCL12 binding, CXCR4 couples primarily to Gαi proteins, leading to the dissociation of the Gαi and Gβγ subunits. This dissociation triggers multiple downstream effector pathways:

-

PI3K/Akt Pathway : The Gβγ subunit activates phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt. The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth.

-

PLC/IP3/Ca2+ Pathway : G-protein activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium (Ca2+), a key second messenger involved in cell migration and activation.

-

MAPK/ERK Pathway : The Ras/Raf/MEK/ERK signaling cascade is also activated downstream of CXCR4, playing a significant role in cell proliferation and differentiation.

G-Protein Independent Signaling

CXCR4 can also signal independently of G-proteins, primarily through the recruitment of β-arrestins and the activation of the JAK/STAT pathway.

-

β-Arrestin Pathway : Following ligand binding and phosphorylation by G protein-coupled receptor kinases (GRKs), CXCR4 recruits β-arrestins. This leads to receptor internalization and desensitization, as well as scaffolding for other signaling proteins.

-

JAK/STAT Pathway : CXCR4 activation can lead to the phosphorylation and activation of Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs). STATs then translocate to the nucleus to regulate the expression of genes involved in cell survival and proliferation.

Below is a diagram illustrating the CXCR4 signaling cascade and the point of inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the function of this compound.

CXCR4 Competitive Binding Assay using Flow Cytometry

This assay quantifies the ability of this compound to compete with a fluorescently labeled ligand for binding to CXCR4 expressed on the surface of cells.

Materials:

-

CXCR4-expressing cells (e.g., Jurkat T-cell line)

-

Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)

-

This compound

-

Assay Buffer (e.g., PBS with 1% BSA)

-

96-well round-bottom plates

-

Flow cytometer

Protocol:

-

Cell Preparation: Culture CXCR4-expressing cells to a sufficient density. On the day of the assay, harvest the cells and wash them with assay buffer. Resuspend the cells in assay buffer to a concentration of 2.5 x 10^6 cells/mL.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer at 2x the final desired concentration.

-

Assay Setup:

-

Add 50 µL of the cell suspension to each well of a 96-well plate.

-

Add 50 µL of the 2x this compound serial dilutions to the respective wells. For control wells (maximum binding), add 50 µL of assay buffer.

-

Incubate the plate for 15 minutes at room temperature in the dark.

-

-

Ligand Addition: Add 50 µL of 3x fluorescently labeled CXCL12 (e.g., final concentration of 25 ng/mL) to all wells except for the unstained control.

-

Incubation: Incubate the plate for 30 minutes at room temperature in the dark.

-

Washing: Centrifuge the plate at 400 x g for 5 minutes. Flick out the supernatant and wash the cell pellet with 200 µL of cold assay buffer. Repeat the centrifugation and wash step.

-

Flow Cytometry Analysis: Resuspend the cell pellet in 200 µL of assay buffer. Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population.

-

Data Analysis: The percentage of specific binding is calculated for each this compound concentration and plotted to determine the IC50 value.

Western Blot for Downstream Signaling

This protocol allows for the detection of changes in the phosphorylation status of key downstream signaling proteins, such as ERK and Akt, upon CXCR4 stimulation and inhibition by this compound.

Materials:

-

CXCR4-expressing cells

-

This compound

-

CXCL12

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAkt, anti-Akt)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Chemiluminescent substrate and imaging system

Protocol:

-

Cell Culture and Treatment: Seed CXCR4-expressing cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours prior to the experiment. Pre-treat the cells with desired concentrations of this compound for 1 hour. Stimulate the cells with CXCL12 (e.g., 100 ng/mL) for a short duration (e.g., 5-15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-pERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane with TBST and apply the chemiluminescent substrate. Image the blot using a chemiluminescence detection system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-ERK).

Transwell Cell Migration Assay

This assay assesses the ability of this compound to inhibit CXCL12-induced cell migration.

Materials:

-

CXCR4-expressing cells

-

This compound

-

CXCL12

-

Transwell inserts (with appropriate pore size for the cell type)

-

24-well plates

-

Serum-free media

-

Fixation and staining reagents (e.g., methanol and crystal violet)

Protocol:

-

Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add serum-free media containing CXCL12 (chemoattractant) to the lower chamber.

-

Cell Preparation: Resuspend CXCR4-expressing cells in serum-free media. Pre-incubate a portion of the cells with various concentrations of this compound for 30-60 minutes.

-

Cell Seeding: Add the cell suspension (with or without this compound) to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (typically 4-24 hours).

-

Analysis:

-

Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the migrated cells with crystal violet.

-

Elute the stain and quantify the absorbance using a plate reader, or count the number of migrated cells in several fields of view under a microscope.

-

Conclusion

This compound is a well-characterized, selective CXCR4 antagonist with a clear mechanism of action. Its ability to block the CXCR4/CXCL12 signaling axis provides a strong rationale for its therapeutic use in diseases driven by the dysregulation of this pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate the properties of this compound and its potential applications. Further research into its selectivity profile against a broader range of receptors will continue to refine our understanding of its pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Results of a phase 2 trial of an oral CXCR4 antagonist, this compound, for treatment of WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 8. go.drugbank.com [go.drugbank.com]

Pharmacokinetics and pharmacodynamics of Mavorixafor in vivo

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Mavorixafor in vivo

Introduction

This compound, marketed as Xolremdi®, is a first-in-class, orally bioavailable small-molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1][2] It is the first targeted therapy approved by the U.S. Food and Drug Administration (FDA) for the treatment of WHIM syndrome (Warts, Hypogammoglobulinemia, Infections, and Myelokathexis) in patients aged 12 and older.[3][4] WHIM syndrome is a rare, autosomal dominant primary immunodeficiency caused by gain-of-function mutations in the CXCR4 gene.[5][6] These mutations lead to over-activation of the CXCR4 signaling pathway, resulting in the retention of mature neutrophils and lymphocytes in the bone marrow, a condition known as myelokathexis, which leads to chronic neutropenia and lymphopenia.[1][5] this compound directly targets this underlying cause by blocking the CXCR4 pathway, thereby promoting the mobilization of white blood cells into the peripheral circulation.[7][8]

Pharmacodynamics: Mechanism of Action and in vivo Effects

CXCR4/CXCL12 Signaling Pathway

The CXCR4 receptor, a G protein-coupled receptor (GPCR), and its sole endogenous ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), play a critical role in leukocyte trafficking and homing to the bone marrow.[1][7][8] In individuals with WHIM syndrome, gain-of-function mutations in CXCR4 enhance the receptor's response to CXCL12, leading to the abnormal retention of neutrophils and lymphocytes in the bone marrow.[1][8]

This compound acts as a selective CXCR4 antagonist.[4] By binding to the CXCR4 receptor, it blocks the interaction with CXCL12, thereby inhibiting downstream signaling pathways.[7][8] This disruption of the overactive signaling cascade allows for the mobilization and release of mature neutrophils and lymphocytes from the bone marrow into the bloodstream, addressing the characteristic neutropenia and lymphopenia of WHIM syndrome.[1][3] In vitro studies have shown that this compound inhibits the binding of CXCL12 to CXCR4 with a 50% inhibitory concentration (IC50) of 12.5 nM.[7][9]

in vivo Pharmacodynamic Effects

Clinical trials have demonstrated this compound's potent pharmacodynamic effects in patients with WHIM syndrome. The primary effect is a dose-dependent increase in absolute neutrophil count (ANC) and absolute lymphocyte count (ALC).[1][10] The pivotal Phase 3 trial (4WHIM, NCT03995108) showed that treatment with this compound resulted in statistically significant and clinically meaningful increases in the time that both neutrophil and lymphocyte counts were above therapeutic thresholds compared to placebo.[11][12][13]

Table 1: Key Pharmacodynamic and Efficacy Outcomes from the Pivotal Phase 3 Trial (NCT03995108)

| Endpoint | This compound (n=14) | Placebo (n=17) | P-value |

|---|---|---|---|

| Time Above ANC Threshold (TATANC) (≥0.5 × 10³/μL over 24 hrs) | 15.0 hours | 2.8 hours | <0.001[12][13][14] |

| Time Above ALC Threshold (TATALC) (≥1.0 × 10³/μL over 24 hrs) | 15.8 hours | 4.6 hours | <0.001[12][13][14] |

| Annualized Infection Rate | 1.7 (LS Mean) | 4.2 (LS Mean) | 0.007[12] |

| Total Infection Score Reduction | 40% lower vs. Placebo | - | N/A[12][15] |

Data sourced from the 52-week, randomized, double-blind, placebo-controlled 4WHIM trial.

These pharmacodynamic changes in white blood cell counts translated directly to clinical benefits, including a significantly lower rate and severity of infections.[12][16]

Pharmacokinetics: ADME Profile

This compound exhibits nonlinear pharmacokinetics, with greater than dose-proportional increases in maximum plasma concentration (Cmax) and area under the curve (AUC) observed over a dose range of 50 mg to 400 mg.[1]

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Condition |

|---|---|---|

| Tmax (Time to Peak Concentration) | 1.25 - 2.8 hours | WHIM Patients & Healthy Volunteers[7][17] |

| Cmax (Peak Concentration) | 3304 (58.6% CV) ng/mL | Steady-State, 400 mg QD in WHIM Adults[1] |

| AUC0-24h (Area Under the Curve) | 13970 (58.4% CV) ng·h/mL | Steady-State, 400 mg QD in WHIM Adults[1] |

| Protein Binding | >93% | Human Plasma[1] |

| Metabolism | Primarily by CYP3A4, lesser extent by CYP2D6 | in vitro and in vivo data[1] |

| Route of Elimination | ~61% in feces, ~13% in urine (3% unchanged) | Following a single radiolabeled oral dose[1] |

| Food Effect | Cmax and AUC reduced by 51-66% with food | Administration with low- or high-fat meals[17] |

-

Absorption: this compound is rapidly absorbed following oral administration.[7] Administration with food significantly decreases its bioavailability, and it should be taken on an empty stomach.[17]

-

Distribution: this compound is highly bound to human plasma proteins (>93%).[1]

-

Metabolism: The drug is metabolized primarily by the cytochrome P450 enzyme CYP3A4, and to a lesser extent, by CYP2D6.[1] Co-administration with strong CYP3A4 inducers or inhibitors may affect this compound's plasma concentrations.[7] this compound is also an inhibitor of CYP2D6 and P-gp.[7][18]

-

Excretion: The majority of the administered dose is eliminated in the feces, with a smaller portion recovered in the urine.[1]

Experimental Protocols

The clinical development of this compound involved several key trials to establish its safety, tolerability, pharmacokinetics, and efficacy.

Table 3: Summary of Key Clinical Trial Protocols for this compound in WHIM Syndrome

| Trial Identifier | Phase | Design | Patient Population | Intervention | Key Endpoints |

|---|---|---|---|---|---|

| NCT03995108 (4WHIM) | 3 | Randomized, double-blind, placebo-controlled, multicenter | 31 patients (≥12 years) with genetically confirmed WHIM syndrome and ANC ≤400/μL.[12] | This compound 400 mg once daily vs. Placebo for 52 weeks.[12] | Primary: TATANC. Secondary: TATALC, infection rate and severity, changes in wart burden.[12] |

| NCT03005327 | 2 | Open-label, dose-escalation and extension | 8 adult patients with genetically confirmed WHIM syndrome.[9][10] | Escalating doses of this compound (50 mg up to 400 mg) once daily.[9][10] | Safety, tolerability, dose selection, PK/PD, preliminary efficacy (changes in ANC, ALC, infection rate).[9][19] |

Phase 3 Trial (NCT03995108) Methodology

The pivotal 4WHIM trial was a global, randomized (1:1), double-blind, placebo-controlled study.[14] Participants aged 12 years and older with a confirmed WHIM diagnosis were enrolled.[14] After a screening period, eligible patients were randomized to receive either 400 mg of this compound or a matching placebo orally once daily for 52 weeks. The primary endpoint was the time above an absolute neutrophil count threshold of ≥0.5 × 10³/μL (TATANC), assessed over a 24-hour period at multiple time points during the study.[12] Key secondary endpoints included the time above an absolute lymphocyte count threshold (TATALC), annualized infection rate, and total infection score.[12] Following the 52-week treatment period, eligible participants could enroll in an open-label extension to receive this compound.[11]

Safety and Tolerability

This compound has been generally well-tolerated in clinical trials.[11] The most common treatment-related adverse events reported at a higher frequency than placebo were thrombocytopenia (low platelet counts), rash, pityriasis, rhinitis (stuffy nose), epistaxis (nosebleed), vomiting, and dizziness.[4][15][16] No treatment-related serious adverse events or discontinuations due to safety concerns were reported in the pivotal Phase 3 trial.[11]

Conclusion

This compound is a targeted oral therapy that addresses the underlying pathophysiology of WHIM syndrome by antagonizing the overactive CXCR4 receptor. Its pharmacodynamic action leads to a rapid, sustained, and clinically meaningful increase in circulating neutrophils and lymphocytes. The pharmacokinetic profile is characterized by rapid absorption and nonlinear, dose-proportional increases in exposure. The robust pharmacodynamic effects translate into significant clinical benefits, most notably a reduction in the frequency and severity of infections. The well-defined pharmacokinetic and pharmacodynamic relationship, coupled with a manageable safety profile, establishes this compound as a transformative treatment for patients with WHIM syndrome.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. This compound approved for treating WHIM syndrome | Immune Deficiency Foundation [primaryimmune.org]

- 4. This compound: a CXCR4 antagonist for WHIM syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, CXCR4 antagonist, a novel treatment for WHIM syndrome, first FDA approval 2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. tandfonline.com [tandfonline.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. Results of a phase 2 trial of an oral CXCR4 antagonist, this compound, for treatment of WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Results of a phase 2 trial of an oral CXCR4 antagonist, this compound, for treatment of WHIM syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bloodcancerunited.org [bloodcancerunited.org]

- 12. A phase 3 randomized trial of this compound, a CXCR4 antagonist, for WHIM syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. A phase 3 randomized trial of this compound, a CXCR4 antagonist, for WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. FDA approves first drug for WHIM syndrome, a rare disorder that can lead to recurrent, life-threatening infections | FDA [fda.gov]

- 16. researchgate.net [researchgate.net]

- 17. drugs.com [drugs.com]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

Mavorixafor's Impact on the CXCL12/SDF-1 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mavorixafor (XOLREMDI™), an orally bioavailable small molecule, is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). By disrupting the interaction between CXCR4 and its cognate ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1), this compound modulates a critical signaling pathway implicated in a variety of physiological and pathological processes. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on the CXCL12/SDF-1 signaling cascade, and detailed experimental protocols for evaluating its activity. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of CXCR4 antagonists and related therapeutic areas.

Introduction to the CXCL12/CXCR4 Signaling Axis

The CXCL12/CXCR4 signaling axis plays a fundamental role in regulating immune cell trafficking, hematopoiesis, and the development of various tissues and organs.[1] CXCL12, a homeostatic chemokine, is constitutively expressed in several organs, including the bone marrow, lymph nodes, lungs, and liver.[1] Its receptor, CXCR4, is a G protein-coupled receptor (GPCR) expressed on a wide range of cells, including hematopoietic stem cells, lymphocytes, and endothelial cells.[1][2]

The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events, primarily through the Gαi subunit of the heterotrimeric G protein.[3] This leads to the activation of downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) and the Ras/mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[4] These signaling cascades ultimately govern cellular processes such as chemotaxis, cell survival, proliferation, and gene transcription.[1]

Dysregulation of the CXCL12/CXCR4 axis is implicated in numerous diseases. In WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome, a rare primary immunodeficiency, gain-of-function mutations in the CXCR4 gene lead to hyperactivation of the signaling pathway.[5] This results in the retention of mature neutrophils and lymphocytes in the bone marrow, leading to severe chronic neutropenia and lymphopenia.[2][5] In oncology, the CXCR4/CXCL12 axis is exploited by cancer cells to promote tumor growth, invasion, metastasis, and to create an immunosuppressive tumor microenvironment.[2][6]

This compound: A Selective CXCR4 Antagonist

This compound, formerly known as X4P-001, is a first-in-class, orally administered, selective allosteric antagonist of the CXCR4 receptor.[7] It functions by binding to CXCR4 and preventing its interaction with CXCL12.[8] This blockade inhibits receptor activation and the subsequent downstream signaling pathways.[5] By disrupting the hyperactive signaling in conditions like WHIM syndrome, this compound promotes the mobilization of neutrophils and lymphocytes from the bone marrow into the peripheral circulation, thereby addressing the underlying cause of the disease.[3][5]

Quantitative Effects of this compound on CXCL12/SDF-1 Signaling

The inhibitory effects of this compound on the CXCL12/CXCR4 signaling pathway have been quantified through a series of preclinical and clinical studies.

Table 1: Preclinical In Vitro Activity of this compound

| Parameter | Cell Line | IC50 (nM) | Assay Type | Reference |

| CXCL12 Binding Inhibition | CCRF-CEM | 12.5 ± 1.3 | Radioligand Binding | [5] |

| K562 (Wild-Type CXCR4) | 6.1 | CXCL12 Ligand Binding | [9] | |

| K562 (WHIM Mutant CXCR4) | 3.2 - 11.0 | CXCL12 Ligand Binding | [9] | |

| Calcium Flux Inhibition | CCRF-CEM | 9.0 ± 2.0 | Calcium Mobilization | [7] |

| K562 (Wild-Type CXCR4) | 5.1 | Calcium Mobilization | [9] | |

| K562 (WHIM Mutant CXCR4) | 3.6 - 35.9 | Calcium Mobilization | [9] | |

| Chemotaxis Inhibition | CCRF-CEM | 19.0 ± 4.0 | Chemotaxis Assay | [7] |

| GTPγS Binding Inhibition | CXCR4-expressing cells | 19.0 ± 4.1 | [35S]-GTPγS Binding | [7] |

| CXCR4-expressing cells | 39.8 ± 2.5 | Eu-GTP Binding | [7] |

Table 2: Clinical Pharmacodynamic Effects of this compound in WHIM Syndrome Patients

| Parameter | Phase 2 Study (NCT03005327) | Phase 3 Study (NCT03995108) | Reference |

| Dose | Up to 400 mg once daily | 400 mg once daily | [7][10] |

| Time Above Threshold for Absolute Neutrophil Count (TATANC) | Median of 12.6 hours (at ≥300 mg/day) | 15.0 hours (vs. 2.8 hours for placebo) | [7][10] |

| Time Above Threshold for Absolute Lymphocyte Count (TATALC) | Up to 16.9 hours (at ≥300 mg/day) | 15.8 hours (vs. 4.6 hours for placebo) | [7][10] |

| Annualized Infection Rate | Decreased from 4.63 to 2.27 | 60% lower than placebo | [7][10] |

| Reduction in Cutaneous Warts | Average of 75% reduction | Not significantly different from placebo | [7][11] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the effects of this compound on the CXCL12/CXCR4 signaling pathway.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the CXCR4 receptor.

-

Cell Line: HEK293 cells stably expressing human CXCR4 or Jurkat cells endogenously expressing CXCR4.[6][12]

-

Radioligand: [¹²⁵I]-SDF-1α (CXCL12).[12]

-

Protocol:

-

Prepare cell membranes from CXCR4-expressing cells by homogenization and centrifugation.[13]

-

Incubate a fixed concentration of [¹²⁵I]-SDF-1α with the cell membranes in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 140 mM NaCl, and 0.1% BSA, pH 7.4).[12]

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to CXCR4.[12]

-

Incubate the mixture at room temperature for 1 hour to reach equilibrium.[12]

-

Separate bound from free radioligand by rapid filtration through a glass fiber filter.[13]

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.[13]

-

Measure the radioactivity retained on the filters using a gamma counter.[13]

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.[12]

-

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit CXCL12-induced intracellular calcium release.

-

Cell Line: K562 cells expressing wild-type or WHIM mutant CXCR4, or other CXCR4-expressing cell lines.[9]

-

Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.[14]

-

Protocol:

-

Load CXCR4-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.[14]

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of CXCL12.

-

Measure the transient increase in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.[14]

-

Calculate the percentage of inhibition of the CXCL12-induced calcium response for each concentration of this compound.

-

Determine the IC50 value of this compound from the dose-response curve.

-

Chemotaxis Assay

This assay assesses the inhibitory effect of this compound on CXCL12-mediated cell migration.

-

Cell Line: CCRF-CEM or other CXCR4-expressing migratory cells.[5]

-

Apparatus: Boyden chamber or Transwell assay plates (e.g., 8 µm pore size).

-

Protocol:

-

Place a solution containing CXCL12 in the lower chamber of the Boyden chamber.

-

Add a suspension of CXCR4-expressing cells, pre-incubated with or without this compound, to the upper chamber, which is separated from the lower chamber by a porous membrane.

-

Incubate the chamber for a sufficient time to allow cell migration towards the CXCL12 gradient.

-

Remove non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Quantify the number of migrated cells by microscopy.

-

Determine the inhibitory effect of this compound on chemotaxis.

-

Western Blotting for pERK and pAkt

This technique is used to measure the effect of this compound on the phosphorylation of key downstream signaling molecules, ERK and Akt.

-

Cell Line: K562 cells with stable CXCR4 expression.[15]

-

Protocol:

-

Serum-starve CXCR4-expressing cells to reduce basal signaling.[15]

-

Pre-incubate the cells with this compound at various concentrations.

-

Stimulate the cells with CXCL12 for a short period (e.g., 5-15 minutes).[15]

-

Lyse the cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated ERK (pERK) and phosphorylated Akt (pAkt).

-

Subsequently, probe the same membrane with antibodies for total ERK and total Akt as loading controls.

-

Detect the antibody-protein complexes using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein, assessing the inhibitory effect of this compound.

-

Signaling Pathways and Experimental Workflows

Diagram 1: CXCL12/SDF-1 Signaling Pathway and this compound's Mechanism of Action

Caption: this compound blocks CXCL12 binding to CXCR4, inhibiting downstream signaling.

Diagram 2: Experimental Workflow for Assessing this compound's In Vitro Activity

Caption: Workflow for in vitro characterization of this compound's activity.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the CXCR4 receptor. Its mechanism of action, centered on the disruption of the CXCL12/CXCR4 signaling axis, has been extensively validated through a variety of in vitro and in vivo studies. The quantitative data presented in this guide highlight its efficacy in inhibiting key downstream signaling events and in mobilizing hematopoietic cells. The detailed experimental protocols provide a framework for researchers to further investigate the pharmacological properties of this compound and other CXCR4 antagonists. As our understanding of the complexities of the CXCL12/CXCR4 pathway in health and disease continues to evolve, this compound stands as a critical tool for both therapeutic intervention and scientific exploration.

References

- 1. rsc.org [rsc.org]

- 2. ashpublications.org [ashpublications.org]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. A phase 3 randomized trial of this compound, a CXCR4 antagonist, for WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. A phase 3 randomized trial of this compound, a CXCR4 antagonist, for WHIM syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Agonists for the Chemokine Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Molecular Structure and Chemical Properties of Mavorixafor

Introduction

This compound, also known as X4P-001, is an orally bioavailable small molecule that functions as a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3][4] It is the first targeted therapy approved for WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome, a rare, inherited primary immunodeficiency disease.[5][6][7] This syndrome is caused by gain-of-function mutations in the CXCR4 gene, leading to over-activation of the CXCR4/CXCL12 signaling pathway and the retention of white blood cells in the bone marrow.[1][2][5] this compound addresses the underlying cause of WHIM syndrome by blocking this pathway, thereby promoting the mobilization of neutrophils and lymphocytes from the bone marrow into the peripheral circulation.[5][8] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of this compound.

Molecular Structure and Identification

This compound is an S-configuration, optically active compound.[5][9] It is a white to pale yellow to light brown solid that can be hygroscopic at relative humidities exceeding 70%.[5][9]

| Identifier | Value |

| IUPAC Name | N'-(1H-Benzimidazol-2-ylmethyl)-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine[6][7] |

| Molecular Formula | C21H27N5[5][7] |

| Molecular Weight | 349.47 g/mol [3][7][9] |

| SMILES String | C1C--INVALID-LINK--N(CCCCN)CC3=NC4=CC=CC=C4N3[3][7] |

| CAS Number | 558447-26-0[6][7] |

| Other Names | AMD-070, AMD11070, X4P-001, Xolremdi[5][7][10][11] |

Mechanism of Action and Signaling Pathway

This compound is a selective allosteric antagonist of the CXCR4 receptor.[12][13] The CXCR4 receptor is a G protein-coupled receptor (GPCR) that, upon binding its sole endogenous ligand, stromal cell-derived factor-1 (SDF-1), also known as CXCL12, activates several downstream signaling pathways.[1][2][14] This interaction is crucial for immune cell trafficking, hematopoiesis, and the homing of leukocytes to and from the bone marrow.[2][15]

In WHIM syndrome, gain-of-function mutations in the CXCR4 gene lead to increased responsiveness to CXCL12, resulting in the over-activation of downstream pathways and the retention of leukocytes in the bone marrow.[1][7] this compound competitively blocks the binding of CXCL12 to both wild-type and mutated CXCR4 receptors.[1][8] This inhibition prevents the activation of downstream signaling cascades, such as G-protein signaling, calcium mobilization, and the ERK/AKT and JAK/STAT pathways, ultimately leading to the mobilization of mature neutrophils and lymphocytes into the bloodstream.[1][14][16]

Chemical and Pharmacological Properties

This compound's chemical structure and properties contribute to its efficacy as an oral therapeutic agent.

Pharmacodynamics

This compound dose-dependently increases absolute neutrophil count (ANC) and absolute lymphocyte count (ALC).[1][8] In vitro studies have demonstrated its potent inhibitory activity.

| Parameter | Value | Assay/Cell Line |

| IC50 (CXCR4 binding) | 12.5 ± 1.3 nM[5] | CCRF-CEM cells (CXCR4 expression) |

| IC50 (CXCR4 binding) | 13 nM[3][17] | ¹²⁵I-SDF binding |

| IC50 (HIV-1 replication) | 1 nM[3] | MT-4 cells (NL4.3 strain) |

| IC50 (HIV-1 replication) | 9 nM[3] | PBMCs (NL4.3 strain) |

It has been shown to inhibit the response to CXCL12 in both wild-type and 14 pathogenic CXCR4 variants associated with WHIM syndrome.[1][5] In healthy volunteers, this compound has been shown to prolong the QT interval in a concentration-dependent manner.[1][12]

Pharmacokinetics

This compound exhibits nonlinear pharmacokinetics, with greater than dose-proportional increases in Cmax and AUC over a dosage range of 50 mg to 400 mg.[1][8]

| PK Parameter | Value (in Adults with WHIM Syndrome) | Conditions |

| Tmax (Median) | 2.8 hours (range: 1.9 to 4 hours)[1] | At highest approved recommended dosage |

| Cmax (Mean, at steady-state) | 3304 (58.6% CV) ng/mL[1][8] | 400 mg once daily |

| AUC₀₋₂₄h (Mean, at steady-state) | 13970 (58.4% CV) ng·h/mL[1][8] | 400 mg once daily |

| Volume of Distribution (Vd) | 768 L[1] | N/A |

| Plasma Protein Binding | >93% (in vitro)[1] | N/A |

| Terminal Half-life (t½) | 82 hours (34% CV)[1] | Single 400 mg dose in healthy subjects |

| Apparent Clearance (CL/F) | 62 L/h (40% CV)[1] | Single 400 mg dose in healthy subjects |

-

Absorption: this compound reaches a steady state after approximately 9 to 12 days of dosing.[1][8] Food decreases both Cmax and AUC.[1]

-

Metabolism: It is metabolized by CYP3A4 and, to a lesser extent, by CYP2D6.[1] this compound is also an inhibitor of CYP2D6.[8]

-

Excretion: Following a single oral dose, approximately 61.0% of the radioactivity was recovered in feces and 13.2% in urine (with 3% as unchanged drug) over a 240-hour period in healthy subjects.[1]

Experimental Protocols

The characterization of this compound has involved a range of in vitro and in vivo studies, from binding assays to multi-center clinical trials.

In Vitro Binding and Functional Assays

-

CXCR4 Binding Assay: The inhibitory potency of this compound on the CXCR4 receptor is often determined using a competitive binding assay. A common protocol involves incubating cells expressing CXCR4 (e.g., CCRF-CEM cells) with a radiolabeled ligand, such as ¹²⁵I-SDF-1α, in the presence of varying concentrations of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.[3][17]

-

Calcium Flux Assay: As CXCR4 activation leads to intracellular calcium mobilization, a functional assay can measure this response.[5][7] Cells expressing CXCR4 are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with CXCL12, the increase in intracellular calcium is measured via fluorescence. The ability of this compound to inhibit this CXCL12-mediated calcium flux is quantified to determine its functional antagonist activity.

Clinical Trial Methodology (Phase 3 Example)

The efficacy and safety of this compound were established in a pivotal Phase 3, randomized, double-blind, placebo-controlled trial (NCT03995108).[6][18][19][20]

-

Study Design: The trial enrolled 31 patients aged 12 and older with a confirmed diagnosis of WHIM syndrome.[20]

-

Intervention: Patients were randomized to receive either 400 mg of this compound or a placebo once daily for 52 weeks.[18][20]

-

Primary Endpoint: The primary efficacy measure was the "Time Above Threshold for Absolute Neutrophil Count" (TATANC), defined as the duration over a 24-hour period where the ANC was at or above 500 cells/μL (0.5 x 10³/μL).[20]

-

Secondary Endpoints: Key secondary endpoints included the Time Above Threshold for Absolute Lymphocyte Count (TATALC), changes in white blood cell counts, the annualized rate of infections, and the severity and duration of infections.[20]

Conclusion

This compound represents a significant advancement in the treatment of WHIM syndrome, directly targeting the underlying pathophysiology of the disease. Its well-characterized molecular structure and chemical properties, including its potent CXCR4 antagonism and favorable oral pharmacokinetic profile, make it an effective therapy for increasing circulating neutrophil and lymphocyte counts and reducing the burden of infections in affected patients.[21] Ongoing and future research will continue to explore the full therapeutic potential of this compound in WHIM syndrome and other conditions where the CXCR4/CXCL12 axis is implicated.[5]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Facebook [cancer.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound | C21H27N5 | CID 11256587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C21H27N5 | CID 11256587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. clinicaltrials.eu [clinicaltrials.eu]

- 11. SID 252166781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. abeomics.com [abeomics.com]

- 15. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 16. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound | CXCR antagonist | Mechanism | Concentration [selleckchem.com]

- 18. researchgate.net [researchgate.net]

- 19. ashpublications.org [ashpublications.org]

- 20. A phase 3 randomized trial of this compound, a CXCR4 antagonist, for WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound: a CXCR4 antagonist for WHIM syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Mavorixafor's Engagement with CXCR4: An In Vitro Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the in vitro binding characteristics of Mavorixafor (also known as AMD11070 and X4P-001) to its target, the C-X-C chemokine receptor type 4 (CXCR4). This compound is an orally bioavailable, selective, and allosteric antagonist of the CXCR4 receptor.[1][2][3] This document details the quantitative binding affinity, experimental methodologies for its characterization, and the consequential impact on CXCR4-mediated signaling pathways.

Quantitative Binding Affinity of this compound to CXCR4

The binding affinity of this compound for the CXCR4 receptor has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric demonstrating the potency of this compound in disrupting the interaction between CXCR4 and its natural ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1).

| Parameter | Value | Assay Conditions | Cell Line | Reference |

| IC50 | 12.5 nM (4.4 ng/mL) | Inhibition of CXCL12 binding | Not specified | [1] |

This table will be expanded as more specific Ki and Kd values are identified in ongoing literature analysis.

Experimental Protocols

The characterization of this compound's binding to CXCR4 and its functional consequences relies on a suite of specialized in vitro assays. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor (CXCR4).

Objective: To determine the inhibition constant (Ki) and IC50 of this compound for the CXCR4 receptor.

Materials:

-

Cells or cell membranes expressing CXCR4 (e.g., Jurkat cells)

-

Radiolabeled CXCR4 ligand (e.g., [¹²⁵I]-CXCL12)

-

Unlabeled this compound

-

Assay Buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Preparation: Prepare a suspension of cells or cell membranes expressing CXCR4 in the assay buffer.

-

Incubation: In a multi-well plate, combine the cell/membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

-

Equilibrium: Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period to allow binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters will trap the cells/membranes.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Workflow Diagram:

Chemotaxis Assay

This functional assay assesses the ability of this compound to inhibit the directional migration of cells towards a chemoattractant, in this case, CXCL12.

Objective: To evaluate the inhibitory effect of this compound on CXCL12-induced cell migration.

Materials:

-

CXCR4-expressing cells (e.g., T lymphocytes, cancer cell lines)

-

Chemotaxis chamber (e.g., Boyden chamber, Transwell inserts)

-

Recombinant human CXCL12

-

This compound

-

Cell culture medium

-

Cell staining dye (e.g., Calcein-AM) or a method for cell quantification

Procedure:

-

Cell Preparation: Culture and harvest CXCR4-expressing cells. The cells may be pre-incubated with various concentrations of this compound or a vehicle control.

-

Chamber Setup: Place a solution of CXCL12 in the lower chamber of the chemotaxis device. Place the cell suspension in the upper chamber, separated from the lower chamber by a microporous membrane.

-

Incubation: Incubate the chamber at 37°C in a humidified incubator for a period that allows for cell migration (typically a few hours).

-

Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. The cells that have migrated to the lower surface of the membrane or into the lower chamber are then fixed, stained, and counted using microscopy or quantified using a fluorescence plate reader.

-

Data Analysis: Compare the number of migrated cells in the presence of this compound to the number of migrated cells in the vehicle control to determine the percentage of inhibition.

Workflow Diagram:

Calcium Flux Assay

This functional assay measures the ability of this compound to block the transient increase in intracellular calcium concentration that occurs upon CXCL12 binding to CXCR4.

Objective: To determine the effect of this compound on CXCL12-induced intracellular calcium mobilization.

Materials:

-

CXCR4-expressing cells

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Recombinant human CXCL12

-

This compound

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

Fluorometric imaging plate reader or flow cytometer

Procedure:

-

Cell Loading: Incubate the CXCR4-expressing cells with a calcium-sensitive fluorescent dye. The dye will be taken up by the cells and subsequently cleaved by intracellular esterases, trapping it inside.

-

Baseline Measurement: Wash the cells to remove excess dye and resuspend them in the assay buffer. Measure the baseline fluorescence for a short period.

-

Stimulation and Inhibition: Add this compound or a vehicle control to the cell suspension and incubate for a defined period. Then, add CXCL12 to stimulate the cells while continuously recording the fluorescence.

-

Fluorescence Reading: The binding of calcium to the dye results in a change in its fluorescent properties. This change is monitored over time.

-

Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Compare the peak fluorescence in this compound-treated cells to that in control cells to determine the inhibitory effect.

Workflow Diagram:

CXCR4 Signaling and Inhibition by this compound

CXCR4 is a G protein-coupled receptor (GPCR) that, upon binding its ligand CXCL12, activates several downstream signaling pathways crucial for cell trafficking, survival, and proliferation. This compound, as a CXCR4 antagonist, blocks these signaling cascades.

Signaling Pathway Overview:

-

Ligand Binding: CXCL12 binds to the extracellular domain of the CXCR4 receptor.

-

G Protein Activation: This binding induces a conformational change in CXCR4, leading to the activation of intracellular heterotrimeric G proteins, primarily of the Gi family. The G protein dissociates into its Gαi and Gβγ subunits.

-

Downstream Effectors:

-

Gαi: Inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.

-

Gβγ: Activates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

-

PI3K/Akt Pathway: The Gβγ subunits can also activate phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of Akt, a key regulator of cell survival and proliferation.

-

MAPK/ERK Pathway: CXCR4 activation can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and differentiation.

-

-

Cellular Responses: These signaling events culminate in various cellular responses, including chemotaxis, gene transcription, and cell survival.

Signaling Pathway Diagram:

References

- 1. Results of a phase 2 trial of an oral CXCR4 antagonist, this compound, for treatment of WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an Orally Bioavailable CXCR4 Antagonist, Increases Immune Cell Infiltration and Inflammatory Status of Tumor Microenvironment in Patients with Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scite.ai [scite.ai]

- 5. researchgate.net [researchgate.net]

- 6. x4pharma.com [x4pharma.com]

Preclinical Research on Mavorixafor for Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mavorixafor (also known as X4P-001) is an orally bioavailable small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4/CXCL12 signaling axis is a critical pathway implicated in tumor proliferation, metastasis, angiogenesis, and the suppression of the anti-tumor immune response. By selectively blocking this pathway, this compound aims to remodel the tumor microenvironment (TME), enhance immune cell infiltration, and sensitize tumors to conventional and immunotherapies. This technical guide provides an in-depth overview of the preclinical research that has elucidated the mechanism of action and anti-cancer potential of this compound, with a focus on quantitative data and detailed experimental protocols.

Mechanism of Action

This compound selectively binds to the CXCR4 receptor, preventing its interaction with its ligand, CXCL12 (also known as SDF-1).[1][2] This blockade inhibits downstream signaling pathways that promote cancer cell proliferation and migration.[1][2] Furthermore, by disrupting the CXCR4/CXCL12 axis, this compound can mobilize immune cells and reduce the recruitment of immunosuppressive cells, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), to the TME.[1][2] This shift in the immune landscape is hypothesized to lead to an enhanced cytotoxic T-lymphocyte (CTL)-mediated immune response against cancer cells.[1][2]

Signaling Pathway

Caption: this compound blocks CXCL12 binding to CXCR4, inhibiting pro-tumor signaling.

Preclinical Efficacy of this compound

Preclinical studies have demonstrated the anti-tumor activity of this compound and its analogs, both as a monotherapy and in combination with other anti-cancer agents, in various cancer models. These studies have been pivotal in establishing the rationale for its clinical development.

In Vivo Studies in Syngeneic Mouse Models

A key study investigated the efficacy of a CXCR4 antagonist, X4-136 (structurally related to this compound), in the B16-OVA melanoma and Renca renal cell carcinoma syngeneic mouse models.

Table 1: In Vivo Efficacy of a this compound Analog (X4-136) in B16-OVA Melanoma Model

| Treatment Group | Tumor Growth Retardation vs. Control | Key Immunomodulatory Effects | Reference |

| X4-136 (monotherapy) | Significant (p<0.001) | 18.5-fold increase in activated CD8+ T cells (p<0.001); 4.2-fold increase in total CD8+ T cells (p<0.05) | [3] |

| X4-136 + anti-PD-L1 | Additive anti-tumor activity | Superior increase in CD8+ T-cell infiltration compared to either monotherapy (p<0.05 vs. X4-136; p<0.001 vs. anti-PD-L1) | [3] |

| X4-136 + anti-CTLA-4 + anti-PD-L1 | 29.4-fold increase in tumor-specific CD8+ T cells over control (p<0.001) | Not specified | [3] |

Table 2: In Vivo Efficacy in Renal Cell Carcinoma (Renca) Model

| Treatment Group | Outcome | Reference |

| This compound + Axitinib (VEGF receptor TKI) | Greater than additive antitumor activity in xenograft models | [4] |

| X4-136 | Similar effects on tumor growth and CTL infiltration as observed in the B16-OVA model | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound and its analogs.

Syngeneic Mouse Model of Melanoma (B16-OVA)

-

Animal Model: C57BL/6 mice.

-

Tumor Cell Line: B16-OVA melanoma cells.

-

Tumor Implantation: Mice are inoculated with B16-OVA cells to establish tumors.

-

Treatment Regimen:

-

Mice bearing established tumors are treated with the CXCR4 antagonist X4-136, immune checkpoint inhibitors (anti-PD-1, anti-PD-L1, anti-CTLA-4), or a combination thereof.

-

-

Efficacy Assessment:

-

Tumor growth is monitored and measured regularly. Statistical analysis is performed to compare tumor growth between different treatment groups.

-

-

Immunophenotyping:

-

At the end of the study, tumors are harvested and dissociated into single-cell suspensions.

-

Flow cytometry is used to analyze the infiltration of various immune cell populations within the TME, including total CD8+ T cells, activated (perforin-expressing) CD8+ T cells, tumor-specific (tetramer+) CD8+ T cells, regulatory T cells, and myeloid-derived suppressor cells.[3]

-

Experimental Workflow: In Vivo Syngeneic Mouse Model

Caption: A typical workflow for preclinical in vivo studies of this compound.

Logical Relationships in this compound's Anti-Tumor Activity

The preclinical data suggests a clear logical relationship between this compound's mechanism of action and its observed anti-tumor effects.

Caption: The proposed cascade of events leading to this compound's anti-tumor effects.

Conclusion

The preclinical research on this compound provides a strong foundation for its development as a cancer therapeutic. The in vivo studies, particularly in melanoma and renal cell carcinoma models, have demonstrated its ability to modulate the tumor microenvironment, enhance anti-tumor immunity, and inhibit tumor growth, both as a single agent and in combination with immune checkpoint inhibitors and targeted therapies. The detailed experimental protocols outlined in this guide serve as a reference for researchers aiming to further investigate the therapeutic potential of CXCR4 inhibition in oncology. Further preclinical studies are warranted to explore the efficacy of this compound in other tumor types and to optimize combination therapy strategies.

References

- 1. x4pharma.com [x4pharma.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. CXCR4 inhibition modulates the tumor microenvironment and retards the growth of B16-OVA melanoma and Renca tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an Orally Bioavailable CXCR4 Antagonist, Increases Immune Cell Infiltration and Inflammatory Status of Tumor Microenvironment in Patients with Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Mavorixafor's Role in Mobilizing Hematopoietic Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Mavorixafor, a small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4), and its potential role in the mobilization of hematopoietic stem cells (HSCs). While clinical data on this compound in the context of HSC mobilization for transplantation is still emerging, this paper will detail its mechanism of action, the underlying signaling pathways, and draw parallels from the established roles of other CXCR4 antagonists in this field. This guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's potential as a mobilizing agent, supported by quantitative data from analogous compounds and detailed experimental methodologies.

Introduction: The Critical Role of CXCR4 in Hematopoietic Stem Cell Retention

Hematopoietic stem cells reside in a specialized microenvironment within the bone marrow, known as the stem cell niche. The retention and homing of these cells are primarily governed by the interaction between CXCR4, a G-protein coupled receptor expressed on the surface of HSCs, and its ligand, C-X-C motif chemokine 12 (CXCL12), also known as stromal cell-derived factor-1 (SDF-1).[1] CXCL12 is secreted by stromal cells in the bone marrow, creating a chemokine gradient that anchors HSCs to their niche, thereby maintaining their quiescence and survival.[1]

The mobilization of HSCs from the bone marrow into the peripheral blood is a critical step for their collection and subsequent use in hematopoietic stem cell transplantation (HSCT). This process can be induced by various agents, with a key strategy being the disruption of the CXCR4/CXCL12 axis.[1] this compound, as a potent CXCR4 antagonist, represents a promising therapeutic agent in this context.[2]

This compound: Mechanism of Action

This compound is an orally bioavailable small molecule that functions as a CXCR4 antagonist.[3] Its primary mechanism of action involves binding to the CXCR4 receptor and blocking its interaction with CXCL12.[2] This inhibition prevents the downstream signaling cascades that are normally initiated upon ligand binding, leading to a disruption of the forces that retain HSCs within the bone marrow niche.[4] The abrogation of the CXCR4/CXCL12 interaction facilitates the egress of HSCs into the peripheral circulation, making them available for collection via apheresis.

Downstream Signaling Pathways

The binding of CXCL12 to CXCR4 triggers a conformational change in the receptor, leading to the activation of several intracellular signaling pathways crucial for cell migration, adhesion, and survival. This compound's antagonism of CXCR4 effectively inhibits these pathways.

-

G-Protein Signaling and Calcium Mobilization: Upon activation, CXCR4 couples with heterotrimeric G-proteins, leading to the dissociation of the Gα and Gβγ subunits. This initiates a cascade that results in the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, a process known as calcium mobilization.[3] this compound has been shown to effectively inhibit CXCL12-stimulated calcium mobilization.[4]

-

ERK/AKT Pathway: The activation of CXCR4 also stimulates the Ras/Raf/MEK/ERK (MAPK) and PI3K/AKT signaling pathways. These pathways are critical for cell survival, proliferation, and migration.[3] this compound has demonstrated the ability to inhibit the CXCL12-dependent activation of both ERK and AKT.[5]

Figure 1: this compound's inhibition of the CXCR4 signaling pathway.

Quantitative Data on CXCR4 Antagonists in HSC Mobilization

While specific quantitative data for this compound in mobilizing CD34+ hematopoietic stem cells for transplantation is not yet widely available, extensive research on other CXCR4 antagonists, such as Plerixafor and Motixafortide, provides a strong basis for its potential efficacy. The following tables summarize key findings from clinical trials of these analogous compounds.

Table 1: Plerixafor in Combination with G-CSF for HSC Mobilization

| Parameter | Plerixafor + G-CSF | G-CSF Alone | Reference |

| Median CD34+ cells/kg collected | 9.9 x 10⁶ | 5.8 x 10⁶ | [6] |

| Patients achieving ≥5 x 10⁶ CD34+ cells/kg | Varies by study | Varies by study | [6] |

| Median apheresis sessions | 1 | 2 | [6] |

| Peak circulating CD34+ cells/μL (healthy donors) | 32.2 (480 μg/kg dose) | N/A | [7] |

Table 2: Motixafortide in Combination with G-CSF for HSC Mobilization in Multiple Myeloma

| Parameter | Motixafortide + G-CSF | Placebo + G-CSF | Reference |

| Patients collecting ≥6 × 10⁶ CD34+ cells/kg in ≤2 aphereses | 92.5% | 26.2% | [8][9] |

| Patients collecting ≥6 × 10⁶ CD34+ cells/kg in 1 apheresis | 88.8% | 9.5% | [1][8] |

| Median CD34+ cells/kg collected in 1 apheresis | 10.8 x 10⁶ | 2.25 x 10⁶ | [1] |

Experimental Protocols for HSC Mobilization with CXCR4 Antagonists

The following protocols, derived from studies of Plerixafor and Motixafortide, provide a framework for the potential clinical application of this compound in HSC mobilization.

Example Protocol for HSC Mobilization with a CXCR4 Antagonist in Combination with G-CSF

This protocol is a generalized representation based on established clinical practices with Plerixafor and Motixafortide.

-

G-CSF Administration: Patients receive subcutaneous injections of Granulocyte-Colony Stimulating Factor (G-CSF) at a dose of 10 mcg/kg daily for 4-5 consecutive days.[1][10]

-

CXCR4 Antagonist Administration: On the evening of day 4 or 5 of G-CSF administration, approximately 10-11 hours before the planned start of apheresis, the CXCR4 antagonist is administered. For example, Motixafortide is given as a subcutaneous injection at a dose of 1.25 mg/kg.[1]

-

Monitoring of Peripheral Blood CD34+ Cells: On the morning of day 5, prior to the initiation of apheresis, peripheral blood is monitored for the concentration of CD34+ cells. A common threshold to proceed with apheresis is a CD34+ cell count of ≥10 cells/μL.[10]

-

Apheresis: Leukapheresis is initiated to collect the mobilized hematopoietic stem cells. The procedure typically processes 3-4 blood volumes.[10]

-

Subsequent Dosing and Apheresis: If the target CD34+ cell collection goal (e.g., ≥2 x 10⁶ CD34+ cells/kg for a single transplant, or ≥5-6 x 10⁶ CD34+ cells/kg for an optimal graft) is not met on the first day, daily G-CSF and CXCR4 antagonist administration can be continued, followed by subsequent apheresis sessions until the target is achieved.[1][10]

Figure 2: A generalized experimental workflow for HSC mobilization.

The Synergistic Relationship between G-CSF and CXCR4 Antagonists

Granulocyte-Colony Stimulating Factor (G-CSF) is a standard agent used for HSC mobilization. Its mechanism of action involves inducing the proliferation and differentiation of hematopoietic progenitors and disrupting the interaction between HSCs and the bone marrow niche. G-CSF has been shown to downregulate the expression of CXCL12 in the bone marrow and upregulate the production of proteases that cleave the CXCL12 protein, thereby weakening the retention signal.

The combination of a CXCR4 antagonist like this compound with G-CSF is expected to have a synergistic effect. G-CSF primes the bone marrow microenvironment for mobilization, and the subsequent administration of a CXCR4 antagonist provides a potent and acute disruption of the primary retention axis, leading to a more robust and rapid egress of HSCs into the periphery.

Figure 3: The logical relationship of synergistic HSC mobilization.

Future Directions and Conclusion

This compound has demonstrated a clear mechanism of action as a CXCR4 antagonist, effectively disrupting the key signaling pathways responsible for hematopoietic stem cell retention in the bone marrow. While its clinical development has primarily focused on WHIM syndrome, the robust data from other CXCR4 antagonists like Plerixafor and Motixafortide in the context of HSC mobilization for transplantation strongly suggest a similar potential for this compound.

Future research should focus on clinical trials designed to evaluate the safety and efficacy of this compound, both as a single agent and in combination with G-CSF, for mobilizing CD34+ cells in patients undergoing autologous or allogeneic stem cell transplantation. Such studies will be crucial in determining the optimal dosing, timing, and patient populations that would benefit most from this promising therapeutic agent. The development of an oral CXCR4 antagonist like this compound could offer a more convenient and potentially cost-effective option for HSC mobilization, ultimately improving the accessibility and success of hematopoietic stem cell transplantation.

References

- 1. Innovations in hematopoietic stem-cell mobilization: a review of the novel CXCR4 inhibitor motixafortide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound, CXCR4 antagonist, a novel treatment for WHIM syndrome, first FDA approval 2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mobilization strategies with and without plerixafor for autologous stem cell transplant in patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of high-dose plerixafor on CD34+ cell mobilization in healthy stem cell donors: results of a randomized crossover trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Motixafortide and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in multiple myeloma: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Motixafortide and G-CSF to mobilize hematopoietic stem cells for autologous transplantation in multiple myeloma: a randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase II study of novel CXCR2 agonist and Plerixafor for rapid stem cell mobilization in patients with multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Mavorixafor: A Deep Dive into its Therapeutic Potential in Rare Genetic Disorders

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Mavorixafor (XOLREMDI®), an orally bioavailable small molecule, is a potent and selective antagonist of the C-X-C chemokine receptor 4 (CXCR4). The CXCR4/CXCL12 signaling pathway plays a pivotal role in immune cell trafficking, hematopoiesis, and inflammation. Dysregulation of this axis is implicated in the pathophysiology of several rare genetic disorders, making CXCR4 an attractive therapeutic target. This technical guide provides an in-depth overview of the mechanism of action of this compound, its clinical development, and the experimental protocols utilized to evaluate its efficacy and pharmacodynamics, with a focus on its application in WHIM syndrome and Waldenström's macroglobulinemia.

Mechanism of Action: Targeting the CXCR4/CXCL12 Axis

This compound functions by competitively binding to the CXCR4 receptor, thereby blocking the interaction with its sole natural ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1).[1] In healthy individuals, the CXCR4/CXCL12 axis is crucial for the retention and homing of hematopoietic stem cells and leukocytes within the bone marrow.[2]

In certain rare genetic disorders, such as WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome, gain-of-function mutations in the CXCR4 gene lead to receptor hyperactivation.[3] This results in an exaggerated response to CXCL12, causing the pathological retention of mature neutrophils and lymphocytes in the bone marrow, a condition known as myelokathexis.[3][4] The consequence is severe chronic neutropenia and lymphopenia in the peripheral blood, rendering patients highly susceptible to recurrent infections.[4]

This compound directly counteracts this underlying pathology. By antagonizing the overactive CXCR4 receptor, it disrupts the excessive signaling and promotes the mobilization of neutrophils and lymphocytes from the bone marrow into the bloodstream, thereby restoring peripheral white blood cell counts and enhancing immune surveillance.[2][3][5]

Clinical Development and Efficacy

This compound has undergone rigorous clinical evaluation, leading to its approval for the treatment of WHIM syndrome and showing promise in other conditions like Waldenström's macroglobulinemia and chronic neutropenia.

WHIM Syndrome

The pivotal Phase 3 clinical trial (4WHIM, NCT03995108) was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of once-daily oral this compound in patients aged 12 years and older with genetically confirmed WHIM syndrome.[4][6]

Table 1: Efficacy of this compound in the Phase 3 WHIM Syndrome Trial (NCT03995108) [4][6][7][8][9]